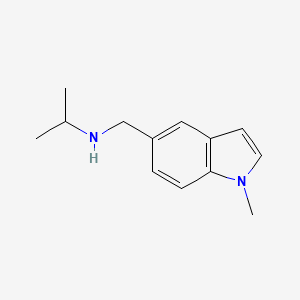 (1-甲基-1H-吲哚-5-基)甲基胺 CAS No. 1343649-84-2"
>
(1-甲基-1H-吲哚-5-基)甲基胺 CAS No. 1343649-84-2"
>
(1-甲基-1H-吲哚-5-基)甲基胺
描述
(1-Methyl-1H-indol-5-yl)methylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the 1-position and a propan-2-ylamine group at the 5-position.
科学研究应用
(1-Methyl-1H-indol-5-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that (1-Methyl-1H-indol-5-yl)methylamine may interact with its targets in a similar way, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that (1-Methyl-1H-indol-5-yl)methylamine may affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Indole derivatives are known to be biologically active and have been found in many important synthetic drug molecules . This suggests that (1-Methyl-1H-indol-5-yl)methylamine may have favorable pharmacokinetic properties that contribute to its bioavailability.
Result of Action
As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects suggest that (1-Methyl-1H-indol-5-yl)methylamine may have similar molecular and cellular effects.
生化分析
Biochemical Properties
(1-Methyl-1H-indol-5-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (1-Methyl-1H-indol-5-yl)methylamine, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
(1-Methyl-1H-indol-5-yl)methylamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation . Additionally, (1-Methyl-1H-indol-5-yl)methylamine may impact metabolic pathways by altering the expression of genes involved in metabolism.
Molecular Mechanism
The molecular mechanism of (1-Methyl-1H-indol-5-yl)methylamine involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to changes in their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . These interactions can result in the modulation of gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-indol-5-yl)methylamine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although some degradation may occur . Long-term exposure to (1-Methyl-1H-indol-5-yl)methylamine may lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-indol-5-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
(1-Methyl-1H-indol-5-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Indole derivatives can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of (1-Methyl-1H-indol-5-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern can influence the compound’s activity and effectiveness.
Subcellular Localization
(1-Methyl-1H-indol-5-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for understanding the compound’s mechanism of action and its impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-indol-5-yl)methylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-methylindole. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.
Substitution Reaction: The 1-methylindole undergoes a substitution reaction with a suitable alkylating agent, such as isopropyl bromide, to introduce the propan-2-yl group at the 5-position.
Amination: The final step involves the introduction of the amine group. This can be achieved through a reductive amination reaction, where the intermediate product reacts with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (1-Methyl-1H-indol-5-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(1-Methyl-1H-indol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives such as 1-methyl-5-(propan-2-yl)indole-2,3-dione.
Reduction: Formation of reduced indole derivatives like 1-methyl-5-(propan-2-yl)indoline.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
相似化合物的比较
(1-Methyl-1H-indol-5-yl)methylamine can be compared with other indole derivatives such as:
1-Methylindole: Lacks the propan-2-ylamine group, making it less biologically active.
5-Methylindole: Lacks the 1-methyl and propan-2-ylamine groups, resulting in different chemical and biological properties.
1-Methyl-5-nitroindole: Contains a nitro group instead of the propan-2-ylamine group, leading to different reactivity and applications.
The uniqueness of (1-Methyl-1H-indol-5-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
属性
IUPAC Name |
N-[(1-methylindol-5-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)14-9-11-4-5-13-12(8-11)6-7-15(13)3/h4-8,10,14H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLSMOEWWPUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)

![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)
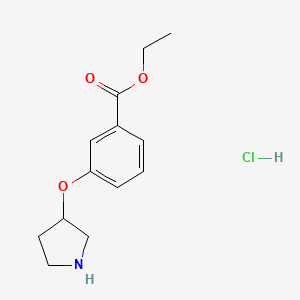
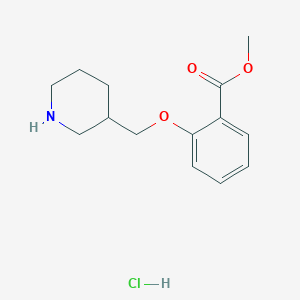
![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)
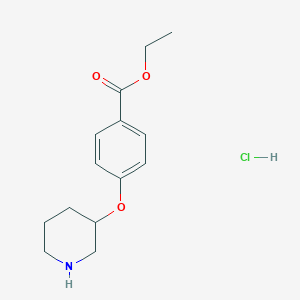
![3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397685.png)
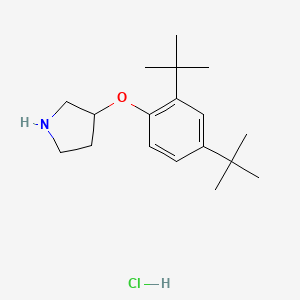

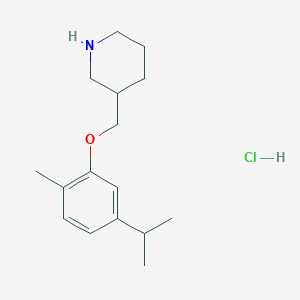
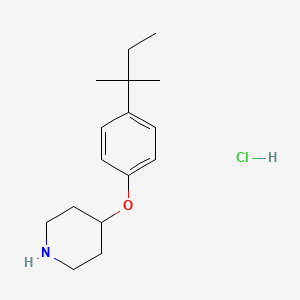
![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)
